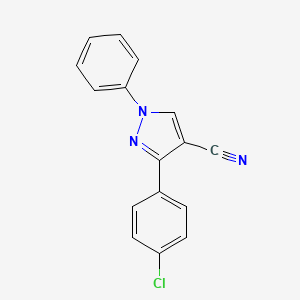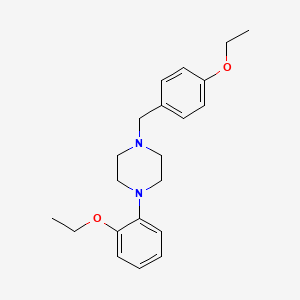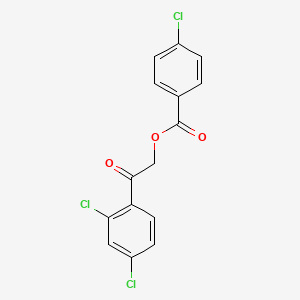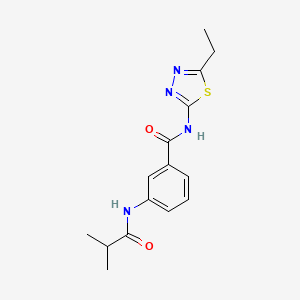
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Compound Synthesis : Synthesis of novel compounds involving 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various substituted phenyl ethanones and ethyl cyanoacetate or malononitrile, leading to the creation of new chemical structures (Khalifa, Al-Omar, & Ali, 2017).
Structural Analysis and Characterization : Detailed analysis of molecular structure and spectroscopic characterization, along with non-linear optical (NLO) properties and natural bond orbital (NBO) analyses of chlorophenyl compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Crystal Structure Investigation : Examination of the crystal structure of related compounds using X-ray crystallography, contributing to understanding of reaction mechanisms with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
Optical and Electronic Properties
- Optical and Junction Characteristics : Investigation of the thermal, structural, optical, and diode characteristics of pyrazole derivatives, with applications in the field of electronics and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Chemical Interaction Studies
Halogen and Hydrogen Bonds Analysis : Analysis of the interplay of halogen and hydrogen bonds in NH-pyrazoles, contributing to the understanding of chemical bonding and molecular interactions (García et al., 2010).
Cyano-cyano and Chloro-cyano Interactions : Study of weak intermolecular interactions in imidazole derivatives, providing insights into the crystal packing and chemical properties of these compounds (Kubicki, 2004).
Pharmacological Potential
Antimicrobial Activity and Docking Studies : Exploration of the antimicrobial activities and molecular docking analysis of chlorophenyl compounds, indicating potential biological applications (Okasha et al., 2022).
Antitumor Agent Development : Design and synthesis of pyrazole-based heterocycles as potential antitumor agents, highlighting the therapeutic potential of these compounds (Farag et al., 2010).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCFJXVHPIBZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)
![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)

![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)


![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)
![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)
![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

